molecular formula C10H5F2NO2S B14769491 2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid

2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid

Cat. No.: B14769491
M. Wt: 241.22 g/mol
InChI Key: QIWIAYRAVLWZFU-UHFFFAOYSA-N
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Description

2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid (CAS 886370-68-9) is a high-value heterocyclic building block designed for medicinal chemistry and drug discovery research. This compound features a thiazole core, a privileged scaffold in pharmaceutical development due to its prevalence in bioactive molecules . The thiazole ring, containing both nitrogen and sulfur, is a versatile moiety that contributes to aromaticity and allows for diverse interactions with biological targets, making it a critical component in the design of novel therapeutic agents . The 3,5-difluorophenyl substituent at the 2-position of the thiazole ring is strategically significant. Fluorine atoms are known to influence a molecule's physicochemical properties, including its metabolic stability, membrane permeability, and binding affinity, by modulating electronic effects and creating potential for hydrogen bonding with target proteins . The carboxylic acid functional group at the 5-position provides a versatile handle for further synthetic modification, enabling researchers to create amide, ester, and other derivatives for structure-activity relationship (SAR) studies . Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities in scientific research, serving as key structural components in investigations for anticancer , antibacterial , antifungal , and anti-inflammatory agents . As such, this compound is an essential synthon for researchers developing and optimizing new small-molecule inhibitors, particularly in the field of kinase and receptor tyrosine kinase research . This product is intended for research and development purposes only by technically qualified individuals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Buyer assumes responsibility to confirm product identity and/or purity for their specific application.

Properties

Molecular Formula

C10H5F2NO2S

Molecular Weight

241.22 g/mol

IUPAC Name

2-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C10H5F2NO2S/c11-6-1-5(2-7(12)3-6)9-13-4-8(16-9)10(14)15/h1-4H,(H,14,15)

InChI Key

QIWIAYRAVLWZFU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NC=C(S2)C(=O)O

Origin of Product

United States

Preparation Methods

Structural Basis and Key Synthetic Challenges

The target molecule comprises a thiazole ring substituted at the 2-position with a 3,5-difluorophenyl group and at the 5-position with a carboxylic acid moiety. The presence of electron-withdrawing fluorine atoms and the carboxylic acid group necessitates careful selection of coupling agents, oxidizing conditions, and pH-controlled purification steps. Challenges include:

  • Regioselective introduction of the 3,5-difluorophenyl group at the thiazole’s 2-position.
  • Oxidation stability of the hydroxymethyl or aldehyde intermediates to the carboxylic acid without side reactions.
  • Solubility management during crystallization, given the compound’s low solubility in aqueous media at neutral pH.

Synthetic Routes and Methodological Comparisons

Hantzsch Thiazole Synthesis with Post-Functionalization

The classical Hantzsch thiazole synthesis involves condensation of α-haloketones with thioureas. For this compound, 3,5-difluorophenylthiourea and bromopyruvic acid react under basic conditions to form the thiazole core.

Reaction Conditions:
  • Solvent: Ethanol/water (4:1)
  • Temperature: 80–100°C
  • Duration: 6–8 hours
  • Yield: 60–70% (isolated as ethyl ester, followed by hydrolysis).
Limitations:
  • Poor regiocontrol necessitates chromatographic separation of 2- and 5-substituted isomers.
  • Over-oxidation risks during ester hydrolysis to the carboxylic acid.

Suzuki-Miyaura Coupling of Preformed Thiazole Intermediates

A more regioselective approach involves coupling a 2-halothiazole-5-carboxylate with 3,5-difluorophenylboronic acid.

Stepwise Protocol:
  • Synthesis of 2-bromothiazole-5-carboxylic acid ethyl ester :
    • Bromination of thiazole-5-carboxylate using PBr₃ in dichloromethane (0°C, 2 hours).
  • Palladium-catalyzed coupling :
    • Catalyst: Pd(PPh₃)₄ (5 mol%)
    • Base: K₂CO₃
    • Solvent: Dimethylformamide (DMF)/water (9:1)
    • Temperature: 90°C, 12 hours
    • Yield: 75–85%.
  • Ester hydrolysis :
    • NaOH (2M), ethanol/water (1:1), reflux, 4 hours
    • Acidification to pH 2 with HCl precipitates the product.
Advantages:
  • High regioselectivity (>95% for 2-aryl substitution).
  • Scalable under inert atmospheric conditions.

Photoarylation of Thiazole Precursors

Recent advances in photochemical reactions enable direct C–H arylation of thiazole esters. A 2-iodothiazole-5-carboxylate undergoes photoinduced coupling with 3,5-difluorobenzene under UV light.

Optimized Parameters:
  • Light source: 300W Hg lamp
  • Solvent: Acetonitrile
  • Additive: 1,8-diazabicycloundec-7-ene (DBU)
  • Duration: 6 hours
  • Yield: 90–96%.
Key Considerations:
  • Eliminates pre-halogenation steps.
  • Requires specialized photochemical equipment.

Oxidation and Purification Strategies

Oxidation of Hydroxymethylthiazole Intermediates

A patent-derived method oxidizes 5-hydroxymethylthiazole derivatives using HNO₃/H₂SO₄:

  • Conditions : 65–90°C, 3–5 hours
  • Yield : 85–90%
  • Workup : Adjust pH to 1.5–2.5 for precipitation.

Crystallization and Solvent Selection

The compound’s low solubility necessitates:

  • Solvent system : Ethyl acetate/n-hexane (1:3)
  • Crystallization temperature : 4°C
  • Purity : >98% (HPLC).

Comparative Performance of Catalytic Systems

Method Catalyst Yield (%) Time (h) Temperature (°C)
Hantzsch Synthesis None 60–70 6–8 80–100
Suzuki Coupling Pd(PPh₃)₄ 75–85 12 90
Photoarylation UV/DBU 90–96 6 25
Oxidation HNO₃/H₂SO₄ 85–90 3–5 65–90

Industrial-Scale Considerations

  • Cost efficiency : Suzuki coupling incurs higher Pd costs but offers superior selectivity.
  • Safety : Photoarylation avoids high-pressure conditions but requires UV shielding.
  • Waste management : Acidic filtrates from oxidation steps require neutralization before disposal.

Chemical Reactions Analysis

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety enables classical acid-derived transformations, including esterification, amidation, and salt formation.

Esterification

Reaction with alcohols under acidic or coupling conditions yields esters. For example:

  • Methanol esterification : Reacting with methanol and catalytic sulfuric acid at reflux produces methyl 2-(3,5-difluorophenyl)thiazole-5-carboxylate.

SubstrateAlcoholCatalyst/ConditionsYieldSource
Thiazole-5-carboxylic acidMeOHH₂SO₄, reflux, 4 h85%

Amidation

Coupling with amines via acyl chloride intermediates or direct activation achieves amide derivatives:

  • Acyl chloride formation : Treatment with thionyl chloride (SOCl₂) in refluxing dichloroethane generates the reactive acyl chloride .

  • Amine coupling : The acyl chloride reacts with amines (e.g., 5-(3,4-dichlorophenyl)-4-pyrimidinylamine) in dichloromethane with triethylamine, yielding amides .

SubstrateAmineCoupling AgentSolventYieldSource
Thiazole-5-carbonyl chloride5-(3,4-Dichlorophenyl)-4-pyrimidinylamineNone (direct)Dichloromethane34%
Thiazole-5-carboxylic acid5,5-Dimethyl-2-oxopyrrolidin-3-ylamineEDC/HCl, HOBtDMF73%

Modifications of the Thiazole Ring

The electron-deficient thiazole ring undergoes electrophilic substitution and cycloaddition reactions, though the difluorophenyl group may moderate reactivity.

Electrophilic Substitution

  • Halogenation : Bromination at the 4-position using N-bromosuccinimide (NBS) in acetic acid affords 4-bromo derivatives, enabling further cross-coupling .

SubstrateReagentConditionsProductYieldSource
2-(3,5-Difluorophenyl)thiazole-5-carboxylic acidNBSAcOH, 80°C, 2 h4-Bromo-thiazole derivative62%

1,3-Dipolar Cycloaddition

The thiazole ring participates in cycloadditions with azides or nitrile oxides to form fused heterocycles .

SubstrateDipoleConditionsProductYieldSource
Thiazole-5-carboxylic acidPhenyl azideToluene, 110°C, 12 hTriazolo-thiazole derivative58%

Reactions Involving the Difluorophenyl Substituent

The electron-withdrawing fluorine atoms influence both aromatic reactivity and steric effects.

Nucleophilic Aromatic Substitution

  • Defluorination : Under basic conditions (e.g., KOH/EtOH), one fluorine may be replaced by nucleophiles like methoxide .

SubstrateNucleophileConditionsProductYieldSource
This compoundNaOMeDMF, 100°C, 6 h3-Fluoro-5-methoxyphenyl derivative45%

Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids modifies the phenyl ring :

SubstrateBoronic AcidCatalystConditionsYieldSource
4-Bromo-thiazole derivativePhenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane, 90°C, 12 h78%

Reduction and Oxidation

  • Carboxylic acid reduction : Lithium aluminum hydride (LiAlH₄) reduces the acid to a primary alcohol.

  • Thiazole ring oxidation : Hydrogen peroxide oxidizes the thiazole to sulfoxide derivatives .

Reaction TypeReagentConditionsProductYieldSource
ReductionLiAlH₄THF, 0°C to refluxThiazole-5-methanol68%
OxidationH₂O₂AcOH, 60°C, 3 hThiazole sulfoxide51%

Biological Activity and Derivatization

While beyond direct chemical reactions, derivatives of this compound show antimicrobial and anticancer properties . For example:

  • Anticancer amides : Coupling with pyrrolidinone amines produces analogs with IC₅₀ values <10 µM against lung adenocarcinoma .

Scientific Research Applications

2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Core

The thiazole scaffold is highly versatile, and minor modifications significantly alter physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Fluorine Position Key Properties/Applications Reference
2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid Carboxylic acid (C-5), 3,5-difluorophenyl (C-2) 3,5- on phenyl Potential kinase inhibition, solubility challenges
2-Bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylic acid ethyl ester Ethyl ester (C-5), Br (C-2) 3,5- on phenyl Intermediate in synthesis; improved lipophilicity
2-Amino-4-(3,5-difluorophenyl)thiazole-5-carboxylic acid ethyl ester Ethyl ester (C-5), NH₂ (C-2) 3,5- on phenyl Amine group enables conjugation; agrochemical precursor
Ethyl 2-amino-4-(2,5-difluorophenyl)thiazole-5-carboxylate Ethyl ester (C-5), NH₂ (C-2) 2,5- on phenyl Altered electronic effects; pesticidal activity (e.g., diflufenzopyr analog)
Tert-butyl N-[2-{4-[6-amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alaninate Complex ester, pyridinone core 2,4-/3,5- on phenyl p38 MAP kinase inhibition; prodrug design
Key Observations :
  • Fluorine Positioning : The 3,5-difluorophenyl group in the target compound enhances π-π stacking and metabolic stability compared to 2,5-difluorophenyl analogs, which may exhibit reduced steric hindrance .
  • Functional Groups : Replacement of the carboxylic acid with esters (ethyl, tert-butyl) improves cell permeability but requires hydrolysis for activation . The bromo-substituted analog serves as a synthetic intermediate for cross-coupling reactions .
  • Biological Activity : The carboxylic acid derivative may exhibit stronger hydrogen-bonding interactions with target enzymes (e.g., kinases) but suffers from poor oral bioavailability due to ionization at physiological pH .

Pharmacological and Agrochemicological Relevance

  • Kinase Inhibition : The tert-butyl ester derivative in demonstrates potent p38 MAP kinase inhibition, a target for inflammatory diseases. The free carboxylic acid form likely enhances binding affinity but necessitates formulation adjustments .
  • Agrochemical Potential: Ethyl ester analogs (e.g., SC-25682) are precursors to herbicides like diflufenzopyr, where fluorine substitution reduces photodegradation and enhances soil persistence .

Biological Activity

2-(3,5-Difluorophenyl)thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate thiazole precursors with difluorophenyl derivatives. The synthetic routes often emphasize optimizing yield and purity, employing techniques such as high-performance liquid chromatography (HPLC) for purification.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial activity against various pathogens. A study highlighted that compounds with thiazole moieties demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus and Candida species .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundS. aureus8 µg/mL
N-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidC. auris16 µg/mL
Other thiazole derivativesE. faecalis, C. difficileVaries (4-32 µg/mL)

The compound's mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for pathogen survival.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study reported that thiazole derivatives exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant antiproliferative activity .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundA549 (lung cancer)15.4
N-(2-chloro-6-methylphenyl)-2-amino-thiazole-5-carboxamideMCF-7 (breast cancer)20.2
DasatinibK563 (leukemia)<1

The anticancer activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of thiazoles is highly dependent on their structural features. Substituents on the phenyl ring and modifications to the thiazole core can significantly influence potency and selectivity against specific pathogens or cancer types. For instance, the presence of fluorine atoms has been correlated with enhanced lipophilicity and improved cellular uptake .

Case Studies

  • Antimicrobial Evaluation : A recent study evaluated a series of thiazole derivatives for their antimicrobial activity against WHO priority pathogens. The results indicated that compounds with a similar structure to this compound showed promising results against resistant strains, highlighting its potential as a lead compound for further development .
  • Anticancer Assessment : In a comparative study involving various thiazole derivatives, it was found that those containing the difluorophenyl group exhibited superior anticancer activity compared to their non-fluorinated counterparts. This suggests that fluorination may enhance the interaction with biological targets involved in tumor growth .

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